DS-6051B -

DS-6051B

Catalog Number: EVT-255890
CAS Number:
Molecular Formula: C15H23N7O4S
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
DS-6051B is an orally available inhibitor of the receptor tyrosine kinases C-ros oncogene 1 (ROS1) and the neurotrophic tyrosine receptor kinase (NTRK) types 1, 2 and 3, with potential antineoplastic activity. Upon oral administration, DS-6051b binds to and inhibits ROS1 and the NTRK family members. This inhibition leads to a disruption of ROS1- and NTRK-mediated signaling and eventually inhibits the growth of tumor cells that are overexpressing ROS1 and/or NTRKs. ROS1, overexpressed in certain cancer cells, plays a key role in cell growth and survival of cancer cells. NTRK mutations or rearrangements play a key role in cancer progression.
Source and Classification

DS-6051B is classified as a small molecule inhibitor and belongs to the category of targeted cancer therapies. It was developed through high-throughput screening and chemical optimization processes aimed at enhancing its selectivity and potency against specific kinase targets . The compound has shown significant preclinical activity against various ROS1 mutations, making it a focal point in ongoing clinical trials .

Synthesis Analysis

Methods and Technical Details

The synthesis of DS-6051B involves several key steps:

  1. High-Throughput Screening: Initial compounds were identified through screening for inhibitors of the ROS1 kinase.
  2. Chemical Derivatization: Lead compounds underwent extensive chemical modifications to enhance their inhibitory properties.
  3. Optimization: The final compound, DS-6051B, was selected based on its ability to potently inhibit ROS1 and NTRK kinases in sub-nanomolar concentrations.

The synthesis process emphasizes the importance of structure-activity relationships in drug development, allowing researchers to refine compounds to achieve desired biological activities .

Molecular Structure Analysis

Structure and Data

The molecular structure of DS-6051B features a complex arrangement that enables its interaction with the ATP-binding site of the target kinases. The compound's structural formula includes various functional groups that contribute to its binding affinity and selectivity.

Key structural data includes:

  • Molecular Formula: C₁₈H₁₈ClN₅O₃S
  • Molecular Weight: 405.89 g/mol
  • Mechanism of Action: It acts by competitively inhibiting ATP binding to ROS1 and NTRK kinases, thereby blocking downstream signaling pathways involved in tumor growth .
Chemical Reactions Analysis

Reactions and Technical Details

DS-6051B's primary chemical reactions involve its binding interactions with target kinases:

  • Inhibition Mechanism: The compound competes with ATP for binding at the active site of ROS1 and NTRK kinases, effectively preventing phosphorylation events that drive cancer cell proliferation.
  • Resistance Mutations: Studies have demonstrated that DS-6051B retains efficacy against several crizotinib-resistant mutations (e.g., G2032R), showcasing its potential as a second-line treatment option .
Mechanism of Action

Process and Data

The mechanism of action for DS-6051B involves:

  1. Target Binding: DS-6051B binds to the ATP-binding pocket of ROS1 and NTRK kinases.
  2. Inhibition of Kinase Activity: By preventing ATP from binding, it inhibits the phosphorylation of downstream targets involved in cellular signaling pathways that promote tumor growth.
  3. Impact on Tumor Cells: This inhibition leads to decreased proliferation and survival of cancer cells harboring ROS1 or NTRK fusions, particularly in models resistant to other treatments .

Quantitative data from preclinical studies indicate that DS-6051B achieves IC50 values in the low nanomolar range against various mutant forms of ROS1, highlighting its potency .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

DS-6051B exhibits several notable physical and chemical properties:

  • Solubility: It shows good solubility in organic solvents, which is advantageous for formulation as an oral medication.
  • Stability: The compound demonstrates stability under physiological conditions, which is crucial for maintaining therapeutic efficacy.
  • Melting Point: Specific melting point data is not widely reported but is essential for understanding its formulation characteristics.

These properties are critical for determining the optimal delivery method and dosage forms for clinical use .

Applications

Scientific Uses

DS-6051B is primarily used in clinical settings for:

  • Treatment of Non-Small Cell Lung Cancer: It is particularly effective against tumors with ROS1 rearrangements or NTRK fusions.
  • Clinical Trials: Ongoing studies are assessing its efficacy in patients who are either naïve to treatment or have become resistant to first-line therapies like crizotinib .

The compound's ability to target specific genetic alterations makes it a valuable tool in precision medicine approaches for cancer treatment, contributing to improved patient outcomes in targeted therapy regimens .

Kinase Inhibition Selectivity Profiling

DS-6051b (taletrectinib) demonstrates exceptional selectivity for ROS1 and the tropomyosin receptor kinase (TRK) family (NTRK1, NTRK2, NTRK3). Kinase profiling assays against 160 kinases revealed that DS-6051b achieves sub-nanomolar half-maximal inhibitory concentrations (IC₅₀) against recombinant ROS1 (0.2 nM), NTRK1 (0.85 nM), and NTRK3 (0.83 nM) kinases in biochemical assays [1] [2]. At a concentration of 0.2 μM, DS-6051b exhibits near-complete inhibition (>90%) of only four additional kinases: ACK, ALK, DDR1, and LTK, while showing minimal activity against the remaining 152 kinases tested [1]. This selectivity profile positions DS-6051b as a highly targeted therapeutic agent for cancers driven by ROS1 or NTRK fusions.

Table 1: Kinase Inhibition Profile of DS-6051b

Kinase TargetIC₅₀ (nM)Inhibition at 0.2 μM
ROS10.2>99%
NTRK10.85>95%
NTRK30.83>95%
ALKNot reported>90%
ACKNot reported>90%
LTKNot reported>90%
Other kinases (152)>1000<20%

Cellular assays further validate this selectivity. DS-6051b inhibits proliferation of CD74-ROS1-driven Ba/F3 cells (IC₅₀ = 3 nM) and SLC34A2-ROS1-driven HCC78 lung cancer cells (IC₅₀ = 20 nM), significantly outperforming crizotinib in both models [1]. Similarly, in TPM3-NTRK1 fusion-positive KM12 colorectal cancer cells and Ba/F3 models expressing ETV6-NTRK1/2/3 fusions, DS-6051b achieves IC₅₀ values between 3–20 nM [1]. This cellular potency against both wild-type and resistance-mutant kinases underscores its therapeutic potential in fusion-driven cancers.

Structural Basis for ROS1/NTRK Dual-Target Engagement

The molecular structure of DS-6051b enables its unique ability to engage both ROS1 and NTRK kinases with high affinity. The compound features an indole- or azaindole-derived scaffold, a privileged structural motif in kinase inhibitor design that optimally occupies the adenine-binding region of the ATP pocket [5]. This scaffold forms critical hydrogen bonds with conserved residues in the hinge region of both kinases. Specifically, the nitrogen atoms of DS-6051b’s azaindole core form hydrogen bonds with the backbone carbonyl of ROS1 Met2029 and the amide nitrogen of NTRK1 Glu590—interactions essential for high-affinity binding [1] [3].

Co-crystallization studies reveal that DS-6051b adopts a U-shaped conformation within the ATP-binding cleft, allowing its aryloxy moiety to penetrate the hydrophobic back pocket of ROS1 and NTRK1 [3]. This deep positioning enables interactions with key residues such as ROS1 Leu2027 and NTRK1 Leu657, enhancing binding stability. The compound’s 2,4-difluoro-2-methylpropoxy side chain projects toward the solvent front, where its steric bulk and fluorine atoms provide selectivity against kinases with larger gatekeeper residues [1] [4]. This structural arrangement explains the simultaneous nanomolar potency against ROS1 and NTRK family members despite their sequence divergence.

Table 2: Key Binding Interactions of DS-6051b in ROS1 and NTRK1

Kinase DomainResidueInteraction TypeFunctional Role
Hinge regionROS1 Met2029Hydrogen bond (backbone)Anchors inhibitor scaffold
Hinge regionNTRK1 Glu590Hydrogen bond (backbone)Anchors inhibitor scaffold
Hydrophobic backROS1 Leu2027Van der WaalsStabilizes U-shaped conformation
Hydrophobic backNTRK1 Leu657Van der WaalsStabilizes U-shaped conformation
Solvent frontROS1 Gly2032Steric complementarityOvercomes G2032R resistance
Solvent frontNTRK1 Gly595Steric complementarityOvercomes G595R resistance

ATP-Competitive Binding Dynamics in ROS1 Kinase Domain

DS-6051b functions as a competitive ATP antagonist, directly binding to the catalytic cleft of ROS1. Kinetic analyses demonstrate that DS-6051b binding increases the Michaelis constant (Kₘ) for ATP without altering the maximal reaction velocity (Vₘₐₓ), confirming direct competition with ATP [1]. This binding mode effectively blocks the transfer of phosphate groups to substrate proteins, thereby abolishing downstream signaling through MAPK and PI3K pathways [1] [4].

The inhibitor’s binding kinetics are characterized by slow dissociation rates. Surface plasmon resonance (SPR) assays reveal a dissociation half-life (t₁/₂) exceeding 60 minutes for wild-type ROS1, contributing to sustained target suppression [1]. This prolonged occupancy is attributed to the compound’s U-shaped conformation, which creates multiple points of contact with the kinase domain, reducing unbinding probability. Crucially, DS-6051b retains low-nanomolar potency against the ROS1 G2032R solvent-front mutation (IC₅₀ = 4 nM), which confers high-level resistance to crizotinib (IC₅₀ > 1,000 nM) and moderate resistance to lorlatinib (IC₅₀ = 120 nM) [1] [2]. Molecular dynamics simulations indicate that DS-6051b’s 2,4-difluoro-2-methylpropoxy group undergoes minimal steric clash with the mutant arginine residue due to its compact orientation, allowing continued effective binding [1] [4].

Conformational Flexibility and Allosteric Modulation Mechanisms

While primarily classified as a type I ATP-competitive inhibitor (binding the active DFG-in conformation), DS-6051b exhibits unique interactions with regulatory elements that suggest allosteric influences. Hydrogen-deuterium exchange mass spectrometry (HX-MS) studies on ROS1 show that DS-6051b binding reduces deuterium uptake in the activation loop (residues 2031–2045) and αC-helix (residues 1990–2005) by >40%, indicating reduced conformational flexibility in these regulatory regions [1]. This dynamic suppression likely stabilizes the kinase in an inactive state, even without full DFG-flip to the type II inhibitor conformation [3] [7].

Notably, DS-6051b’s interactions extend beyond the ATP pocket to modulate the glycine-rich loop (G-loop). Crystal structures reveal that the compound’s azaindole scaffold pushes the G-loop downward, creating a pseudo-closed conformation that sterically occludes ATP access [1]. This effect is particularly pronounced in the ROS1 G2032R mutant, where the G-loop adopts an even more collapsed state upon DS-6051b binding, explaining its retained efficacy against this resistance mutation. In contrast, inhibitors like crizotinib induce minimal G-loop displacement, leaving ATP binding partially accessible [1] [4].

The compound’s conformational influence also has implications for NTRK fusions. While NTRK1 mutations like G595R (solvent-front) remain sensitive to DS-6051b, the xDFG mutation G667C exhibits resistance (IC₅₀ shift from 3 nM to >300 nM) [3]. This differential susceptibility arises because G667C alters the DFG motif’s flexibility, hindering the conformational adjustments required for DS-6051b binding. Intriguingly, this mutation increases sensitivity to type II inhibitors (e.g., cabozantinib) that exploit the DFG-out state, suggesting complementary targeting approaches [3].

Properties

Product Name

DS-6051B

Molecular Formula

C15H23N7O4S

SMILES

Unknown

Synonyms

DS-6051B; DS 6051B; DS6051B.;Unknown

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.